N-(4-bromo-2-fluorophenyl)-3,5-dimethylbenzamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-3,5-dimethylbenzamide is an organic compound with the molecular formula C15H13BrFNO. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a benzamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-3,5-dimethylbenzamide typically involves the following steps:
Bromination: The starting material, 2-fluoroaniline, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 4-bromo-2-fluoroaniline.
Acylation: The brominated product is then subjected to acylation with 3,5-dimethylbenzoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-3,5-dimethylbenzamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3,5-dimethylbenzamide
- N-(4-bromo-2-chlorophenyl)-3,5-dimethylbenzamide
- N-(4-bromo-2-methylphenyl)-3,5-dimethylbenzamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-3,5-dimethylbenzamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. These halogen atoms influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c1-9-5-10(2)7-11(6-9)15(19)18-14-4-3-12(16)8-13(14)17/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOLAJUJJRNYBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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